molecular formula C15H21NO4S B8334542 4-Methyl-5-(4,4-dimethylpiperidinosulfonyl)benzoic acid

4-Methyl-5-(4,4-dimethylpiperidinosulfonyl)benzoic acid

Cat. No. B8334542
M. Wt: 311.4 g/mol
InChI Key: SAECVVDSEQZTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377521

Procedure details

4-fluoro-5-piperidinosulfonylbenzoic acid; 4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid; 4-chloro-5-morpholinosulfonylbenzoic acid; 4-chloro-5-(3-methylpiperidinosulfonyl)benzoic acid; 4-bromo-5-hexamethyleneiminosulfonylbenzoic acid; 4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid; 4-methyl-5-(4,4-dimethylpiperidinosulfonyl)benzoic acid; 4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid; 4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid; 4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid; 4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid; 4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid; and 4-methoxy-5-di-i-propylaminosulfonylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-5-di-i-propylaminosulfonylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
4-bromo-5-hexamethyleneiminosulfonylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([S:11]([N:14]2[CH2:19]CCC[CH2:15]2)(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.ClC1C(S(N2CC(C)CC(C)C2)(=O)=O)=CC(C(O)=O)=CC=1.ClC1C(S(N2CCOCC2)(=O)=O)=CC(C(O)=O)=CC=1.ClC1C(S(N2CCCC(C)C2)(=O)=O)=CC(C(O)=O)=CC=1.BrC1C(S(NCC2C=CC(Cl)=CC=2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(N2CCC(C)(C)CC2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(NC2C=C(Br)C=C(Br)C=2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(NCCCC2C=CC=CC=2)(=O)=O)=CC(C(O)=O)=CC=1.COC1C(S(N2CCC(C)CC2C)(=O)=O)=CC(C(O)=O)=CC=1.COC1C(S(N(C(C)C)C(C)C)(=O)=O)=CC(C(O)=O)=CC=1>>[F:1][C:2]1[C:10]([S:11]([N:14]([CH3:19])[CH3:15])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCCCC1
Step Two
Name
4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1C(CC(CC1)C)C
Step Three
Name
4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
4-methoxy-5-di-i-propylaminosulfonylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1S(=O)(=O)N(C(C)C)C(C)C
Step Six
Name
4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CC(CC(C1)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCOCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CC(CCC1)C
Step Nine
Name
4-bromo-5-hexamethyleneiminosulfonylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1S(=O)(=O)NCC1=CC=C(C=C1)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCC(CC1)(C)C
Step Twelve
Name
4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)NC1=CC(=CC(=C1)Br)Br
Step Thirteen
Name
4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)NCCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)O)C=C1S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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